Cas no 2680739-85-7 (4-Acetamido-6-fluoropyridine-3-carboxylic acid)

4-Acetamido-6-fluoropyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2680739-85-7
- EN300-28272144
- 4-acetamido-6-fluoropyridine-3-carboxylic acid
- 4-Acetamido-6-fluoropyridine-3-carboxylic acid
-
- インチ: 1S/C8H7FN2O3/c1-4(12)11-6-2-7(9)10-3-5(6)8(13)14/h2-3H,1H3,(H,13,14)(H,10,11,12)
- InChIKey: DEXGSTJWKKTCRX-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(=C(C(=O)O)C=N1)NC(C)=O
計算された属性
- せいみつぶんしりょう: 198.04407025g/mol
- どういたいしつりょう: 198.04407025g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
4-Acetamido-6-fluoropyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28272144-2.5g |
4-acetamido-6-fluoropyridine-3-carboxylic acid |
2680739-85-7 | 2.5g |
$5466.0 | 2023-05-24 | ||
Enamine | EN300-28272144-5.0g |
4-acetamido-6-fluoropyridine-3-carboxylic acid |
2680739-85-7 | 5g |
$8089.0 | 2023-05-24 | ||
Enamine | EN300-28272144-1.0g |
4-acetamido-6-fluoropyridine-3-carboxylic acid |
2680739-85-7 | 95.0% | 1.0g |
$0.0 | 2025-03-19 | |
Enamine | EN300-28272144-0.05g |
4-acetamido-6-fluoropyridine-3-carboxylic acid |
2680739-85-7 | 0.05g |
$2342.0 | 2023-05-24 | ||
Enamine | EN300-28272144-0.25g |
4-acetamido-6-fluoropyridine-3-carboxylic acid |
2680739-85-7 | 0.25g |
$2565.0 | 2023-05-24 | ||
Enamine | EN300-28272144-1g |
4-acetamido-6-fluoropyridine-3-carboxylic acid |
2680739-85-7 | 1g |
$0.0 | 2023-09-09 | ||
Enamine | EN300-28272144-10.0g |
4-acetamido-6-fluoropyridine-3-carboxylic acid |
2680739-85-7 | 10g |
$11994.0 | 2023-05-24 | ||
Enamine | EN300-28272144-0.5g |
4-acetamido-6-fluoropyridine-3-carboxylic acid |
2680739-85-7 | 0.5g |
$2676.0 | 2023-05-24 | ||
Enamine | EN300-28272144-0.1g |
4-acetamido-6-fluoropyridine-3-carboxylic acid |
2680739-85-7 | 0.1g |
$2454.0 | 2023-05-24 |
4-Acetamido-6-fluoropyridine-3-carboxylic acid 関連文献
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Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
4-Acetamido-6-fluoropyridine-3-carboxylic acidに関する追加情報
Research Briefing on 4-Acetamido-6-fluoropyridine-3-carboxylic acid (CAS: 2680739-85-7)
4-Acetamido-6-fluoropyridine-3-carboxylic acid (CAS: 2680739-85-7) is a fluorinated pyridine derivative that has garnered significant attention in recent chemical and pharmaceutical research due to its potential applications in drug discovery and development. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting enzyme inhibition and receptor modulation. The presence of both acetamido and carboxylic acid functional groups on the pyridine ring offers versatile reactivity for further chemical modifications, making it a valuable building block in medicinal chemistry.
Recent studies have focused on the synthetic optimization of 4-Acetamido-6-fluoropyridine-3-carboxylic acid to improve yield and purity for industrial-scale production. A 2023 publication in the Journal of Fluorine Chemistry demonstrated a novel catalytic approach using palladium-based catalysts that achieved >90% yield with excellent regioselectivity. The fluorination position at C6 has been shown to significantly influence the compound's electronic properties and binding affinity when incorporated into larger pharmacophores, as evidenced by computational docking studies published in Bioorganic & Medicinal Chemistry Letters.
In pharmaceutical applications, this compound has shown promise as a precursor for kinase inhibitors, particularly in the development of anti-cancer agents. Research from the University of Tokyo (2024) revealed that derivatives of 4-Acetamido-6-fluoropyridine-3-carboxylic acid exhibited potent inhibitory activity against EGFR mutants with T790M resistance mutations, suggesting potential for third-generation tyrosine kinase inhibitors. The fluoropyridine core appears to enhance metabolic stability while maintaining favorable pharmacokinetic properties, addressing a common challenge in kinase inhibitor development.
The compound's safety profile has been evaluated in recent toxicological studies. Acute toxicity testing in rodent models (OECD Guideline 420) showed favorable results with LD50 values >2000 mg/kg, classifying it as Category 5 under the GHS system. However, chronic exposure studies highlighted the need for careful handling due to potential renal effects at high doses, as reported in Regulatory Toxicology and Pharmacology (2023). These findings are particularly relevant for industrial-scale manufacturing processes.
Analytical characterization of 4-Acetamido-6-fluoropyridine-3-carboxylic acid has advanced significantly with the development of new LC-MS/MS methods capable of detecting impurities at 0.1% levels. The 2024 Pharmacopeial Forum proposed new monograph standards for this compound, reflecting its growing pharmaceutical importance. Stability studies indicate that the material remains stable for at least 24 months when stored at -20°C under nitrogen atmosphere, though degradation products form at elevated temperatures (>40°C).
Future research directions include exploring the compound's utility in PROTAC (proteolysis targeting chimera) development and as a fragment in FBDD (fragment-based drug discovery). Preliminary results from a European consortium suggest that the fluoropyridine scaffold may offer unique advantages for targeted protein degradation approaches. Additionally, the compound's potential in radiopharmaceutical applications is being investigated, with fluorine-18 labeled versions showing promise as PET tracers in ongoing preclinical studies.
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